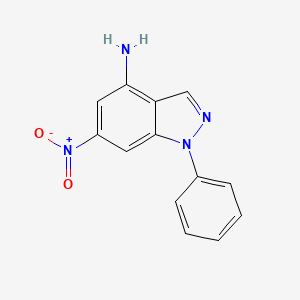

1H-Indazol-4-amine, 6-nitro-1-phenyl-

CAS No.: 830320-66-6

Cat. No.: VC15921957

Molecular Formula: C13H10N4O2

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 830320-66-6 |

|---|---|

| Molecular Formula | C13H10N4O2 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 6-nitro-1-phenylindazol-4-amine |

| Standard InChI | InChI=1S/C13H10N4O2/c14-12-6-10(17(18)19)7-13-11(12)8-15-16(13)9-4-2-1-3-5-9/h1-8H,14H2 |

| Standard InChI Key | KPUJPKSJCNREPK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The indazole core consists of a bicyclic structure merging a benzene ring with a pyrazole-like ring. In 1H-indazol-4-amine, 6-nitro-1-phenyl-, the 1-position is substituted with a phenyl group, the 4-position hosts an amine (-NH2), and the 6-position bears a nitro (-NO2) group. Based on structural analysis, the molecular formula is C13H10N4O2, with a calculated molecular weight of 254.25 g/mol . The phenyl group enhances lipophilicity, while the nitro and amine groups contribute to polar interactions and hydrogen bonding potential.

Tautomerism and Protonation States

Indazoles exhibit tautomerism between 1H- and 2H-forms, influenced by substituents and environmental conditions. For 6-nitro-1-phenyl-1H-indazol-4-amine, the 1H-tautomer is stabilized by the phenyl group at the 1-position, as demonstrated in analogous indazole systems . Protonation at the pyrazole-like nitrogen generates a positively charged indazolium species, which may influence reactivity in acidic media .

Spectroscopic Properties

Infrared (IR) spectroscopy of similar nitroindazoles reveals characteristic absorptions for nitro groups (asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1350 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the phenyl group would show resonances in the δ 7.2–7.6 ppm range (aromatic protons), while the amine protons may appear as broad singlets near δ 5.5 ppm in DMSO-d6 .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1H-indazol-4-amine, 6-nitro-1-phenyl- involves multi-step functionalization of the indazole core:

-

Phenyl Substitution at the 1-Position

Starting with 1H-indazole, alkylation or arylation at the 1-position can be achieved using Ullmann coupling or nucleophilic aromatic substitution. For example, treatment with iodobenzene in the presence of a copper catalyst yields 1-phenylindazole . -

Nitration at the 6-Position

Directed nitration using nitric acid and sulfuric acid introduces the nitro group. The electron-deficient indazole core directs electrophilic substitution to the 6-position due to meta-directing effects of existing substituents . -

Amination at the 4-Position

Reduction of a nitro group or nucleophilic substitution can introduce the amine. For instance, catalytic hydrogenation of a 4-nitro intermediate using Pd/C in ethanol produces the amine .

Example Synthesis Pathway

A representative route involves:

-

1-Phenylindazole Synthesis:

Reacting indazole with bromobenzene under Ullmann conditions . -

Nitration:

Treating 1-phenylindazole with HNO3/H2SO4 at 0–5°C to afford 6-nitro-1-phenylindazole . -

Amination:

Reducing the 4-nitro group (introduced via directed nitration) using H2/Pd-C to yield the final product .

Challenges and Optimization

Nitration regioselectivity is influenced by substituents; the phenyl group at the 1-position may sterically hinder certain positions. Solvent choice (e.g., DMF vs. DMSO) and temperature control are critical to achieving high yields .

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Analogous nitroindazoles exhibit melting points >200°C due to strong intermolecular interactions .

-

Boiling Point: Estimated at ~502°C based on similar molecular weights .

-

Solubility: Limited aqueous solubility (logP ~3.0) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Stability and Reactivity

The nitro group confers oxidative stability but may undergo reduction to an amine under catalytic hydrogenation. The amine group is susceptible to acetylation or alkylation, enabling further derivatization .

Applications in Drug Development

Anticancer Agents

Indazole derivatives inhibit indoleamine 2,3-dioxygenase (IDO), a key enzyme in tumor immune evasion. While direct data on 1H-indazol-4-amine, 6-nitro-1-phenyl- is limited, structural analogs show IC50 values <1 µM in IDO inhibition assays .

Neuroprotective Agents

MAO-B inhibition potential positions this compound as a candidate for neurodegenerative diseases. Patent literature highlights indazole-based MAO-B inhibitors with selectivity indices >100 over MAO-A .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume